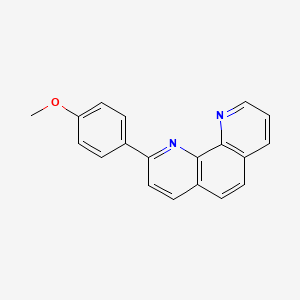

2-(4-Methoxyphenyl)-1,10-phenanthroline

Vue d'ensemble

Description

The compound “2-(4-Methoxyphenyl)quinoline” has a linear formula of C16H13NO . Another related compound, “2-(4-Methoxyphenyl)ethanol”, is used as an internal standard in the fluorous biphasic catalysis reaction .

Synthesis Analysis

In a study, 2-aminothiophenol and 4-methoxybenzaldehyde were cyclized under microwave irradiation and solvent-free conditions to synthesize 2-(4-methoxyphenyl)benzo[d]thiazole .

Molecular Structure Analysis

A study on “2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine” revealed that the molecular structure and its functional groups were characterized with the help of Fourier Transform Infrared: FTIR/ Fourier Transform FT-Raman spectra .

Chemical Reactions Analysis

The same study mentioned above also indicated that 2-aminothiophenol and 4-methoxybenzaldehyde were cyclized under microwave irradiation and solvent-free conditions to synthesize 2-(4-methoxyphenyl)benzo[d]thiazole .

Physical and Chemical Properties Analysis

A study on “para-, meta- and ortho 4-Methoxyphenyl Piperazine Isomers” performed conformer analysis of isomer structures. The optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors were computed .

Applications De Recherche Scientifique

Supramolecular Motifs in Copper Complexes

2-(4-Methoxyphenyl)-1,10-phenanthroline has been identified as a significant component in the formation of unique supramolecular structures in copper complexes. This ligand contributes to the development of face-to-face π-stacking motifs, which are pivotal in the structural integrity of these complexes (Constable et al., 2008).

Photocatalytic Behavior in Copper(I) Complexes

This compound plays a crucial role in the synthesis, characterization, and catalytic applications of copper(I) complexes. Its presence in the ligand structure influences the photoredox catalytic activity, demonstrating effective performance in atom-transfer radical-addition (ATRA) reactions (Cetin et al., 2017).

Luminescent Properties in Metal Complexes

Research has shown that this compound-based zinc(II) and mercury(II) complexes exhibit notable luminescent properties. These properties are integral for potential applications in optical materials and sensors (Liu et al., 2009).

Chemosensor for Metal Ions

This ligand has been utilized in the development of a fluorescent chemosensor that shows high sensitivity towards Zn2+ ions, indicating potential applications in selective metal ion detection (Qian et al., 2015).

Antiplasmodial Activity

It's also been used in the synthesis of compounds with antiplasmodial activity. Derivatives of this compound have shown effectiveness against certain strains of Plasmodium falciparum, a parasite responsible for malaria (Hadanu et al., 2012).

Electrophosphorescent Devices

Compounds derived from this compound have been used in the fabrication of electrophosphorescent devices. These complexes, particularly when used in rhenium(I) complexes, demonstrate high efficiency and brightness, showcasing their potential in electronic display technology (Liu et al., 2012).

Kinetic Locking in Copper(I) Complexes

Research on sterically encumbered phenanthroline ligands, including derivatives of this compound, has led to the discovery of homoleptic complexes [Cu(1a,b)2]+ that are kinetically locked. This property offers unique insights into the design of stable metal-organic frameworks and potential applications in catalysis (Kalsani et al., 2006).

DNA Binding and Biological Activity in Platinum(II) Compounds

This compound derivatives have been used in platinum(II) complexes to study their interaction with DNA and subsequent biological activity. This research contributes to understanding the potential of these compounds in cancer therapy and DNA-targeted treatments (Brodie et al., 2004).

Synthesis of Substituted Phenanthroline Ligands

The compound has been instrumental in the development of new synthetic methods for creating substituted phenanthrolines. These methods have broad implications for their use as ligands in metal-promoted reactions and asymmetric catalysis (O'Neill & Helquist, 1999).

Anion Recognition in Ruthenium Complexes

This compound and its ruthenium complexes have shown notable anion sensing properties. Such properties are critical in developing sensitive detection systems for various anions (Alreja & Kaur, 2016).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(4-methoxyphenyl)-1,10-phenanthroline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O/c1-22-16-9-6-13(7-10-16)17-11-8-15-5-4-14-3-2-12-20-18(14)19(15)21-17/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNAIGRSHQMXRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40578652 | |

| Record name | 2-(4-Methoxyphenyl)-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142942-21-0 | |

| Record name | 2-(4-Methoxyphenyl)-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~,N~1~,N~2~,N~2~-Tetrakis[(pyridin-2-yl)methyl]propane-1,2-diamine](/img/structure/B3047569.png)

![Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]-](/img/structure/B3047571.png)

![Benzo[b]thiophene-6-carboxylic acid, methyl ester](/img/structure/B3047572.png)

![{2-[(Piperidine-1-sulfonyl)methyl]phenyl}methanamine hydrochloride](/img/structure/B3047577.png)

![3-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]-3-phenylpropanamide hydrochloride](/img/structure/B3047578.png)

![2-[3-(Aminomethyl)pyrrolidin-1-yl]acetonitrile hydrochloride](/img/structure/B3047589.png)